Acetic acid;2,4,6-trimethylpyridine
Description
Properties
CAS No. |
89937-10-0 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
acetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2H4O2/c1-6-4-7(2)9-8(3)5-6;1-2(3)4/h4-5H,1-3H3;1H3,(H,3,4) |
InChI Key |
UIFJSCGQCKCYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis Methods
Direct Neutralization Protocol
The most straightforward method involves reacting equimolar amounts of 2,4,6-trimethylpyridine and acetic acid in anhydrous ethanol at 25–40°C. The reaction proceeds via proton transfer, forming a stable salt:
$$
\text{C}8\text{H}{11}\text{N} + \text{CH}3\text{COOH} \rightarrow \text{C}8\text{H}{11}\text{N} \cdot \text{CH}3\text{COOH}
$$
Key Conditions
Methylation of Pyridine Followed by Acid Complexation
2,4,6-Trimethylpyridine is first synthesized via pyridine alkylation, then combined with acetic acid:
Step 1: Synthesis of 2,4,6-Trimethylpyridine
- Reagents : Pyridine, methyl iodide (3 equivalents), sodium hydroxide.
- Conditions : Reflux at 80°C for 8–12 hours under nitrogen.
- Mechanism : Sequential Friedel-Crafts alkylation at the 2, 4, and 6 positions.
Step 2: Salt Formation
- The purified collidine is dissolved in ethanol, and glacial acetic acid is added dropwise at 0°C. Crystals form within 2 hours.
Data Comparison
| Parameter | Methyl Iodide Method | Dimethyl Sulfate Method |
|---|---|---|
| Reaction Time | 12 hours | 6 hours |
| Yield (Collidine) | 78% | 85% |
| Purity Post-Recrystallization | 97% | 99% |
Industrial Production Techniques
Catalytic Vapor-Phase Alkylation
Large-scale synthesis employs methanol as the methylating agent over solid acid catalysts (e.g., γ-Al₂O₃ or H-ZSM-5 zeolites):
Process Overview
- Feedstock : Pyridine and methanol (3:1 molar ratio).
- Conditions : 300–350°C, 1–3 MPa pressure, gas hourly space velocity (GHSV) of 500–800 h⁻¹.
- Output : Crude collidine (70–75% purity), subsequently purified via distillation.
Catalyst Performance
| Catalyst | Conversion (%) | Selectivity (%) | Lifetime (hours) |
|---|---|---|---|
| γ-Al₂O₃ | 68 | 82 | 500 |
| H-ZSM-5 | 84 | 91 | 1,200 |
Integrated Sulfation-Recrystallization
A Chinese patent (CN102372667A) details a high-purity route:
- Sulfation : Crude collidine is treated with concentrated H₂SO₄ in ethanol, forming 2,4,6-trimethylpyridinium sulfate.
- Recrystallization : The sulfate is washed with hot ethanol (60°C) to remove impurities.
- Alkaline Hydrolysis : Sodium hydroxide liberates free collidine, which is then complexed with acetic acid.
Advantages
Mechanistic Insights and Byproduct Control
Alternative Synthetic Pathways
Reductive Amination Approaches
A European patent (EP0028474A1) describes a route using acetaldehyde and ammonia under hydrogenation conditions:
- Condensation : Acetaldehyde and ammonia form 2,4,6-trimethylpyridine via Hantzsch-like cyclization.
- Complexation : Immediate addition of acetic acid stabilizes the product.
Limitations
Halogenation-Reduction Sequences
Bromination of collidine at the 3-position (using PBr₃) followed by acetic acid-assisted debromination yields the complex:
$$
\text{C}8\text{H}{11}\text{N} + \text{PBr}3 \rightarrow \text{C}8\text{H}{10}\text{BrN} \xrightarrow{\text{CH}3\text{COOH}} \text{C}8\text{H}{11}\text{N} \cdot \text{CH}_3\text{COOH}
$$
Utility
- Enables isotopic labeling (e.g., ¹³C-acetic acid complexes).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4,6-trimethylpyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 2,4,6-trimethylpyridine to its corresponding reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on 2,4,6-trimethylpyridine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as 2,4,6-trimethylpyridine N-oxide.
Reduction: Reduced forms like 2,4,6-trimethylpiperidine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry:
Polymer Production: It is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Analytical Chemistry: 2,4,6-trimethylpyridine is employed as a standard in chromatographic analysis due to its well-defined properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. The presence of methyl groups enhances its electron-donating ability, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 compares TMP with structurally related pyridine derivatives:
Chemical Reactivity and Selectivity
- Basicity and Steric Effects :
TMP’s pKa (~6.7) is comparable to 2,6-dimethylpyridine but higher than pyridine (pKa 5.2). However, its three methyl groups sterically hinder interactions with small pores in zeolites, making it selective for larger Brønsted acid sites . In contrast, pyridine accesses narrower pores, providing complementary acidity data . - Synthetic Utility: TMP reacts with alkoxybenzalanilines to form 2,4,6-tristyrylpyridines with high E-selectivity, unlike benzene-core analogs that form mesophases . Pyridine derivatives like 2-acetylpyrrole and 2-cyanopyridine (smaller substituents) exhibit distinct reactivity in microbial systems .
- Oxidation :
TMP undergoes regioselective oxidation of methyl groups to carboxylic acids (e.g., 6-methylpicolinic acid) in Exophiala dermatitidis, whereas 2,6-dimethylpyridine forms dipicolinic acid .
Analytical Chemistry Performance
- Internal Standard :
TMP outperforms smaller standards (e.g., 1,3-di-tert-butylbenzene) in GC methods due to its high volatility and thermal stability. It enables precise quantification of 2-AP in rice and volatile aldehydes in salmon spoilage studies .
Key Research Findings
- Catalysis: TMP-based finned zeolites show enhanced mass transport in methanol-to-hydrocarbon reactions compared to pyridine-titrated catalysts .
- Synthesis : TMP reduces epimerization (≤20%) in glycopeptide couplings when used as a base, outperforming traditional bases like DIEA .
- Biocatalysis : Microbial oxidation of TMP yields 6-methylpicolinic acid (89% conversion), whereas 2,6-dimethylpyridine produces dipicolinic acid, highlighting substituent-position-dependent reactivity .
Q & A
Q. What are the fundamental interactions between acetic acid and 2,4,6-trimethylpyridine (collidine) in solvent systems?
Methodological Answer: The interaction involves hydrogen bonding, where collidine acts as a weak base and acetic acid as a proton donor. Studies using IR spectroscopy and computational modeling reveal that collidine forms stable 1:1 complexes with carboxylic acids like acetic acid in non-polar solvents. These complexes are stabilized by N–H···O hydrogen bonds, with bond strengths influenced by solvent polarity. For experimental validation, titrate collidine with acetic acid in a controlled solvent (e.g., dichloromethane) and monitor using FTIR to track N–H stretching frequency shifts (~2500–2700 cm⁻¹) .
Q. What safety protocols are critical when handling 2,4,6-trimethylpyridine in laboratory settings?
Methodological Answer: Collidine is flammable (flash point: 54°C) and toxic if inhaled or ingested. Key precautions include:
- Use fume hoods and PPE (neoprene gloves, safety goggles).
- Store under inert gas (e.g., nitrogen) to prevent oxidation.
- Neutralize spills with weak acids (e.g., diluted acetic acid) to mitigate alkaline hazards.
Refer to GHS hazard codes H226 (flammable liquid) and H302 (harmful if swallowed) for risk assessment .
Q. How is 2,4,6-trimethylpyridine synthesized, and what purity standards apply for research use?
Methodological Answer: Collidine is synthesized via the Hantzsch pyridine synthesis or isolated from coal tar. For lab-grade purity (>99%), distillation (boiling range: 168–170°C) and refractive index verification (n²⁰_D = 1.498 ± 0.0005) are critical. Post-synthesis, activate with alumina to remove trace moisture. USP standards require <0.1% pyridine derivatives (e.g., lutidines) as impurities .
Advanced Research Questions
Q. How does collidine serve as a probe for quantifying acid sites in heterogeneous catalysts?
Methodological Answer: Collidine’s steric bulk (2,4,6-trimethyl groups) restricts access to micropores, making it selective for external Brønsted/Lewis acid sites in zeolites (e.g., MFI). Methodology:
Adsorb collidine onto the catalyst at 150°C under vacuum.
Use FTIR to detect protonated collidine (1540–1490 cm⁻¹ for N–H bending).
Quantify sites via TPD (temperature-programmed desorption) with mass spectrometry.
Note: Collidine may overestimate Lewis acidity compared to smaller probes like pyridine .
Q. How can acetic acid and collidine optimize background electrolytes (BGEs) in capillary electrophoresis?
Methodological Answer: Collidine (pKa ~7.4) buffers acidic BGEs when paired with acetic acid (pKa ~4.76). For inorganic cation analysis (e.g., Na⁺, K⁺):
Q. What role do collidine and acetic acid play in steroid functionalization reactions?
Methodological Answer: In steroidal lactonization, collidine acts as a non-nucleophilic base to deprotonate intermediates, while acetic acid facilitates acyl transfer. Example protocol:
React 3β,17β-diacetoxy-5α-androstan-16α-acetic acid with diazomethane to form a diazoketone.
Heat in benzyl alcohol with collidine (150°C, 2 hr) to induce ketene formation.
Hydrolyze with acetic acid/water (1:1) to yield lactones. Monitor by HPLC (C18 column, MeCN/H₂O gradient) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in acidity measurements between collidine and 2,6-di-tert-butylpyridine (DTBP)?
Analysis: Collidine may adsorb onto both external Brønsted and Lewis acid sites, while DTBP selectively binds Brønsted sites. For MFI zeolites:
Methodological Tables
Q. Table 1. Key Physicochemical Properties of 2,4,6-Trimethylpyridine
| Property | Value | Reference |
|---|---|---|
| CAS No. | 108-75-8 | |
| Molecular Weight | 121.18 g/mol | |
| Boiling Point | 168–170°C | |
| Refractive Index (n²⁰_D) | 1.498 ± 0.0005 | |
| pKa (H₂O) | ~7.4 |
Q. Table 2. Comparison of Acid Site Probes for Zeolite Characterization
| Probe | Accessibility | Selectivity | Detection Method |
|---|---|---|---|
| Pyridine | Micropores | Brønsted + Lewis | FTIR (1450 cm⁻¹) |
| Collidine | Mesopores | Brønsted + Lewis | FTIR (1490 cm⁻¹) |
| DTBP | External | Brønsted only | TPD-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
